molecular formula C13H13N5O4 B8323396 Ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate

Ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate

Cat. No. B8323396
M. Wt: 303.27 g/mol
InChI Key: OXCOHZOBYCHKTH-UHFFFAOYSA-N
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Patent
US05935966

Procedure details

The title compound was prepared by (a) reaction of diethyl ethoxymethylenemalonate (5 g, 24 mmol) with 3-nitrobenzamidine (5 g, 25 mmol) to afford 86% of ethyl 4-hydroxy-2-(3'-nitrophenyl)pyrimidine-5-carboxylate in analogy to Example 15, (b) reaction of ethyl 4-hydroxy-2-(3'-nitrophenyl)pyrimidine-5-carboxylate (6 g, 21 mmol) with (chloromethylene)dimethylammonium chloride (4 g, 31 mmol) concentration of reaction mixture, followed by hexane and ether wash afford 45% of ethyl 4-chloro-2-(3'-nitrophenyl)pyrimidine-5-carboxylate, (c) reaction of ethyl 4-chloro-2-(3'-nitrophenyl)pyrimidine-5-carboxylate (1.9 g, 6 mmol) with hydrazine (0.6 g, 18 mmol) to afford 33% of ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate in analogy to Example 18, (d) reaction of ethyl 4-hydrazino-2-(3'-nitrophenyl)pyrimidine-5-carboxylate (1.8 g, 6 mmol) with citraconic anhydride in analogy to Example 21, to afford 80% (0.5 g) of the title compound; m.p. 118-120° C.
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[N:3]=1.[Cl-].ClC=[N+](C)C.ClC1C(C(OCC)=O)=CN=C(C2C=CC=C([N+]([O-])=O)C=2)N=1.[NH2:49][NH2:50]>CCOCC.CCCCCC>[NH:49]([C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:6][N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-:21])=[O:20])[CH:14]=2)[N:3]=1)[NH2:50] |f:1.2|

Inputs

Step One
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 g
Type
reactant
Smiles
OC1=NC(=NC=C1C(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=NC(=NC=C1C(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
0.6 g
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
afford

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=NC=C1C(=O)OCC)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.